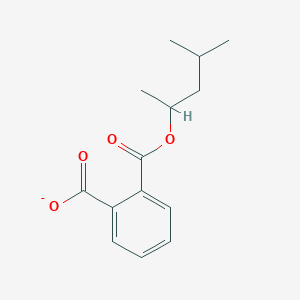

Mono(4-Methyl-2-pentyl) Phthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

856806-35-4 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.294 |

IUPAC Name |

2-(4-methylpentan-2-yloxycarbonyl)benzoic acid |

InChI |

InChI=1S/C14H18O4/c1-9(2)8-10(3)18-14(17)12-7-5-4-6-11(12)13(15)16/h4-7,9-10H,8H2,1-3H3,(H,15,16) |

InChI Key |

WBCHJVGWGRPPOT-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)O |

Synonyms |

1,2-Benzenedicarboxylic Acid 1-(1,3-Dimethylbutyl) Ester; Phthalic Acid Ester (acid) with 4-Methyl-2-pentanol; _x000B_ |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Mono(4-Methyl-2-pentyl) Phthalate (MMPP)

Executive Summary

This guide details the synthesis, purification, and characterization of Mono(4-Methyl-2-pentyl) Phthalate (MMPP) . This compound is the primary hydrolytic metabolite of Di(4-methyl-2-pentyl) phthalate (also known as Diisobutyl Carbinyl Phthalate).

In toxicological research and environmental biomonitoring, monoesters are the critical analytes.[1] While the parent diesters are rapidly metabolized, the monoesters (and their glucuronide conjugates) represent the bioactive species and the definitive biomarkers of exposure in human urine and serum.

Target Audience: Synthetic Chemists, Toxicologists, and Analytical Method Developers.

Part 1: Retrosynthetic Strategy & Mechanism

The Challenge of Secondary Alcohols

Synthesizing phthalate monoesters from primary alcohols is trivial. However, 4-methyl-2-pentanol (Methyl Isobutyl Carbinol - MIBC) is a secondary alcohol . The steric hindrance at the hydroxyl carbon significantly reduces nucleophilicity compared to primary alcohols (e.g., n-butanol).

-

Standard Conditions: Reaction of phthalic anhydride with primary alcohols often proceeds in refluxing toluene.

-

Modified Conditions for MMPP: To drive the reaction to completion with a secondary alcohol without generating significant diester byproducts, we utilize a thermal, solvent-free melt approach or a base-catalyzed ring opening.

Reaction Pathway

The synthesis relies on the nucleophilic acyl substitution of phthalic anhydride. The ring-opening reaction is highly atom-economical.

Figure 1: Nucleophilic ring-opening mechanism for MMPP synthesis.

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[2][3][4] | MW ( g/mol ) | Equiv.[5] | Role |

| Phthalic Anhydride | 85-44-9 | 148.11 | 1.0 | Electrophile |

| 4-Methyl-2-pentanol | 108-11-2 | 102.18 | 1.2 | Nucleophile |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.1 | Catalyst (Optional) |

| Sodium Carbonate | 497-19-8 | 105.99 | N/A | Extraction Base |

| HCl (6N) | 7647-01-0 | 36.46 | N/A | Acidification |

Technical Note: 4-Methyl-2-pentanol is chiral. Commercial sources are typically racemic. Consequently, the synthesized MMPP will be a racemic mixture (

). If enantiopure standards are required, start with enantiopure alcohol or perform chiral HPLC resolution on the product.

Synthesis Procedure (Thermal Melt Method)

This method avoids solvent reflux, allowing the temperature to exceed the boiling point of common solvents, which is necessary for the sterically hindered secondary alcohol.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 14.8 g (100 mmol) of Phthalic Anhydride and 12.3 g (120 mmol) of 4-Methyl-2-pentanol.

-

Note: A slight excess of alcohol ensures the anhydride is consumed. The excess alcohol is easier to remove than unreacted anhydride.

-

-

Reaction: Heat the mixture in an oil bath to 115–120°C for 12–15 hours .

-

Monitoring: The solid anhydride will dissolve into the alcohol, forming a clear melt. Monitor by TLC (Silica, 50:50 Hexane:EtOAc). The anhydride spot (

) should disappear; the monoester (

-

-

Cooling: Allow the mixture to cool to room temperature. It may become a viscous oil or semi-solid.

Purification (The Self-Validating Workup)

This protocol uses the acidity of the monoester (free -COOH) to separate it from neutral impurities (diesters, unreacted alcohol).

Figure 2: Acid-Base purification logic ensuring removal of neutral impurities.

Detailed Steps:

-

Solubilization: Pour the cooled reaction mixture into 200 mL of 10% aqueous Sodium Carbonate (Na₂CO₃) . Stir vigorously until the monoester dissolves (forming the sodium salt).

-

Wash: Transfer to a separatory funnel. Extract twice with 50 mL Diethyl Ether .

-

Logic: The unreacted 4-methyl-2-pentanol and any trace diester formed are neutral organics and will move to the ether layer. The MMPP remains in the aqueous layer.

-

-

Acidification: Isolate the aqueous layer. Slowly add 6N HCl while stirring until the pH reaches ~1-2.

-

Observation: The MMPP will precipitate as a white solid or separate as a thick oil.

-

-

Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (3 x 50 mL) .

-

Drying: Combine organic layers, dry over Anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure (Rotovap).

-

Final Polish: If necessary, recrystallize from Hexane/Ethyl Acetate or dry under high vacuum to remove trace solvent.

Part 3: Analytical Characterization

To validate the synthesis for research use, the following data points must be confirmed.

Proton NMR ( H-NMR, 400 MHz, CDCl )

The spectrum should show distinct signals for the phthalate ring and the branched alkyl chain.

-

Aromatic Region (

7.5 - 8.0 ppm):-

Two multiplets (2H each) corresponding to the AA'BB' system of the phthalate ring.

- ppm (dd, 2H, ortho to carbonyls).

- ppm (dd, 2H, meta to carbonyls).

-

-

Ester Linkage (

5.1 - 5.3 ppm):-

Critical Diagnostic: A multiplet (1H) representing the methine proton (

) of the secondary alcohol. This is significantly downfield compared to the free alcohol due to the esterification.

-

-

Alkyl Chain:

- ppm (Multiplets, methylene protons).

- ppm (Doublets, methyl groups).

-

Carboxylic Acid:

- ppm (Broad singlet, -COOH).

Mass Spectrometry (LC-MS/MS)

For biomonitoring method development, ESI (Electrospray Ionization) in Negative Mode is preferred due to the free carboxylic acid.

-

Precursor Ion:

at m/z 249 . -

Product Ions (Fragmentation):

-

m/z 121 (Benzoate ion, loss of alkyl chain + CO2).

-

m/z 77 (Phenyl ring).

-

Part 4: Safety & Handling

-

Phthalate Toxicity: While monoesters are metabolites, they are biologically active.[2] Handle with gloves and in a fume hood to prevent inhalation of dusts or aerosols.

-

Cross-Contamination: Phthalates are ubiquitous plasticizers.

-

Strict Rule: Do NOT use plastic syringes, Tygon tubing, or plastic storage containers during the final workup or storage of the standard.

-

Glassware: All glassware must be solvent-rinsed (Acetone/Hexane) and baked at 200°C if high-sensitivity mass spec analysis is planned.

-

References

-

Organic Syntheses, Coll. Vol. 1, p. 418 (1941); Vol. 8, p. 84 (1928). Preparation of sec.-Octyl Hydrogen Phthalate.

-

[Link]

-

-

Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Phthalate Metabolites in Urine (Method 6306.03).

-

[Link]

-

-

Silva, M. J., et al. (2004). "Urinary Levels of Seven Phthalate Metabolites in the U.S. Population from the National Health and Nutrition Examination Survey (NHANES) 1999–2000". Environmental Health Perspectives, 112(3), 331–338. (Establishes monoesters as primary biomarkers).

-

[Link]

-

-

PubChem Compound Summary.

-

[Link]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mono-n-pentyl phthalate | C13H16O4 | CID 90531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

- 4. Bis(4-Methyl-2-pentyl) Phthalate | CAS 84-63-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Bis(4-methyl-2-pentyl) phthalate | C20H30O4 | CID 14475857 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical structure and IUPAC name of Mono(4-Methyl-2-pentyl) Phthalate

This technical guide provides an in-depth structural and physicochemical characterization of Mono(4-Methyl-2-pentyl) Phthalate , a critical primary metabolite of the plasticizer Di(4-methyl-2-pentyl) phthalate.

Structural Elucidation, Physicochemical Profile, and Toxicological Relevance

Part 1: Structural Identification & Nomenclature

This compound is a monoester formed by the incomplete hydrolysis of its parent diester. It represents the toxicologically active species in biological systems, serving as a ligand for nuclear receptors such as PPARs.

1.1 Chemical Identity

| Parameter | Technical Specification |

| IUPAC Name | 2-[(4-Methylpentan-2-yl)oxycarbonyl]benzoic acid |

| Common Synonyms | Monoisohexyl phthalate (MIHP)*; 1,2-Benzenedicarboxylic acid, 1-(1,3-dimethylbutyl) ester |

| CAS Number | 856806-35-4 |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| SMILES | CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)O |

| InChI Key | (Generated) InChI=1S/C14H18O4/c1-9(2)8-10(3)18-14(17)12-7-5-4-6-11(12)13(15)16/h4-7,9-10H,8H2,1-3H3,(H,15,16) |

*Note: "Monoisohexyl phthalate" is a generic term.[1][2][3] The specific isomer described here is derived from 4-methyl-2-pentanol (methyl isobutyl carbinol).

1.2 Structural Analysis

The molecule consists of a rigid phthalic acid core (benzene-1,2-dicarboxylic acid) where one carboxylic acid group remains free (conferring acidity) and the other is esterified with a branched 4-methyl-2-pentyl chain.[4]

-

Chirality: The C2 position of the pentyl chain (marked with an asterisk in diagrams) is a chiral center. Synthetic standards are typically racemic, containing both (R) and (S) enantiomers.

-

Steric Bulk: The branching at the C2 and C4 positions of the alkyl chain increases steric hindrance compared to linear isomers (like n-hexyl), influencing its binding affinity to metabolic enzymes (lipases) and nuclear receptors.

Figure 1: Structural decomposition of this compound highlighting the amphiphilic nature critical for membrane transport.

Part 2: Physicochemical Characterization[3][7]

Understanding the physicochemical properties is essential for predicting bioavailability and environmental fate.

| Property | Value / Range | Implication |

| LogP (Octanol/Water) | ~3.5 - 4.2 (Predicted) | Highly lipophilic; readily crosses cell membranes but less persistent than long-chain phthalates (e.g., DEHP). |

| pKa (Carboxyl) | 3.8 - 4.2 | Exists primarily as a mono-anion at physiological pH (7.4), facilitating protein binding (e.g., albumin). |

| Water Solubility | Low (< 50 mg/L) | Limited solubility requires organic co-solvents (DMSO, Methanol) for in vitro assays. |

| Physical State | Viscous Oil / Low-melting Solid | Handling requires precise weighing; often supplied as a solution in methyl tert-butyl ether (MTBE). |

Part 3: Biotransformation & Synthesis

The monoester is rarely used industrially but is generated in vivo rapidly following exposure to the parent diester.

3.1 Metabolic Pathway

Upon ingestion or inhalation, Di(4-methyl-2-pentyl) phthalate (DMPP) is hydrolyzed by non-specific lipases and esterases in the gut and liver.

-

Phase I Hydrolysis: The diester is cleaved to form this compound and free 4-methyl-2-pentanol.

-

Phase II Conjugation: The free carboxyl group of the monoester is a target for UDP-glucuronosyltransferases (UGTs), forming a hydrophilic glucuronide conjugate for urinary excretion.

-

Oxidative Metabolism: The branched alkyl chain may undergo ω-oxidation or (ω-1)-oxidation by CYP450 enzymes, creating secondary metabolites (hydroxylated or carboxylated derivatives).

Figure 2: Metabolic biotransformation pathway. The monoester is the central node for toxicity and further detoxification.

Part 4: Analytical Methodology

For researchers detecting this compound in biological matrices (urine, serum) or environmental samples, the following protocols are standard.

4.1 Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (due to the carboxylic acid).

-

Precursor Ion: [M-H]⁻ at m/z 249 .

-

Key Transitions (MRM):

-

Quantifier: 249 → 121 (Decarboxylated benzoate radical).

-

Qualifier: 249 → 77 (Benzene ring fragment).

-

Qualifier: 249 → 149 (Phthalic anhydride/acid fragment).

-

4.2 Gas Chromatography (GC-MS)

-

Derivatization Required: The free carboxylic acid must be methylated or silylated (e.g., using BSTFA/TMCS) to improve volatility.

-

Target: Trimethylsilyl (TMS) derivative of this compound.

-

Fragmentation: Look for m/z 149 (base peak for phthalates) and the specific molecular ion of the derivative.

Part 5: Toxicological Context[12][13]

Research into "isohexyl" phthalates indicates they share the Peroxisome Proliferator-Activated Receptor (PPAR) activation potential common to branched phthalates.

-

Endocrine Disruption: Like DEHP and DnBP, this monoester can disrupt androgen synthesis in the fetal testis (anti-androgenic activity), potentially leading to reproductive tract anomalies (Phthalate Syndrome).

-

Immune Modulation: Studies link monoisohexyl phthalates to adjuvant effects, enhancing IgE production and potentially exacerbating allergic asthma responses [1].

-

Structure-Activity Relationship (SAR): The branching at C2 and C4 makes this isomer more resistant to hydrolysis than linear analogs, potentially extending its biological half-life.

References

-

Larsen, S. T., et al. (2001). "Adjuvant effect of di-n-butyl-, di-iso-nonyl-, monobutyl- and mono-iso-nonyl phthalate in a subcutaneous injection model in BALB/c mice." Toxicology Letters. Link

-

Bornehag, C. G., et al. (2004). "The association between asthma and allergic symptoms in children and phthalates in house dust: a nested case-control study." Environmental Health Perspectives.[2][5] Link

-

PubChem Database. "Bis(4-methyl-2-pentyl) phthalate (Parent Compound)." National Library of Medicine.[3] Link

-

Bocsci Inc. "this compound Product Page." Boc Sciences.

Sources

Mono(4-Methyl-2-pentyl) Phthalate physical and chemical properties

The following technical guide details the physical and chemical properties of Mono(4-Methyl-2-pentyl) Phthalate, a primary metabolite of the plasticizer Di(4-methyl-2-pentyl) phthalate.

Physical Chemistry, Analytical Characterization, and Toxicokinetics[1]

Chemical Identity & Structural Analysis

This compound (often abbreviated as MMPP in toxicological literature, though distinct from the oxidant magnesium monoperoxyphthalate) is the primary hydrolytic metabolite of the plasticizer Di(4-methyl-2-pentyl) phthalate. It belongs to the class of ortho-phthalate monoesters, which are the biologically active species responsible for the reproductive toxicity associated with phthalate exposure.

| Attribute | Detail |

| CAS Number | 856806-35-4 |

| IUPAC Name | 2-[(4-Methylpentan-2-yl)oxycarbonyl]benzoic acid |

| Synonyms | 1,2-Benzenedicarboxylic acid, 1-(1,3-dimethylbutyl) ester; Mono-isohexyl phthalate (isomer specific) |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| SMILES | CC(C)CC(C)OC(=O)c1ccccc1C(=O)O |

| Parent Compound | Di(4-methyl-2-pentyl) phthalate (CAS 146-50-9) |

Structural Insights

The molecule consists of a rigid phthalic acid ring substituted at the ortho positions. One carboxyl group remains free (acidic), while the other is esterified with 4-methyl-2-pentanol (also known as methyl isobutyl carbinol). The alkyl chain is branched, containing a chiral center at the C2 position of the pentyl chain, making the standard substance a racemic mixture unless stereospecifically synthesized.

Physical & Chemical Properties

The physicochemical profile of this compound is dominated by its amphiphilic nature—possessing both a lipophilic branched alkyl tail and a hydrophilic carboxylic acid head.

Table 1: Physicochemical Data Profile

| Property | Value / Description | Source/Derivation |

| Physical State | Viscous oil or low-melting solid | Analogous C6 monoesters |

| Boiling Point | Decomposes prior to boiling | Est. >300°C (extrapolated) |

| pKa (Acid) | 3.8 ± 0.2 | Typical for o-phthalic monoesters |

| LogP (Octanol/Water) | ~3.2 - 3.5 | Predicted (XLogP3) |

| Water Solubility | Low (< 100 mg/L at pH 2); High at pH > 5 | pH-dependent (anionic form is soluble) |

| Vapor Pressure | Negligible at 25°C | Low volatility |

Chemical Reactivity & Stability[1][2]

-

Hydrolysis: The ester bond is relatively stable under neutral conditions but susceptible to hydrolysis in strong alkaline environments or in the presence of esterases (e.g., lipases), reverting to phthalic acid and 4-methyl-2-pentanol.

-

Thermal Stability: As a monoester, it is prone to thermal decarboxylation or anhydride formation at high temperatures (>150°C) during gas chromatography analysis, necessitating derivatization.

-

Disambiguation Warning: Do not confuse with MMPP (Magnesium Monoperoxyphthalate) , a common oxidant used in organic synthesis. The acronyms are identical in some contexts, but the chemistries are unrelated.

Biological Relevance & Toxicokinetics

In biological systems, the parent diester is rapidly hydrolyzed to this compound. This monoester is the proximate toxicant, capable of crossing the placental barrier and interacting with nuclear receptors.

Mechanism of Action[3][2]

-

PPAR Activation: Like other C4-C6 phthalate monoesters, this compound acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), disrupting lipid metabolism.

-

Endocrine Disruption: It exhibits anti-androgenic activity by inhibiting fetal testicular testosterone biosynthesis, a hallmark of the "phthalate syndrome."

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of the parent diester into this compound and its subsequent elimination pathways.

Figure 1: Metabolic fate of Di(4-methyl-2-pentyl) phthalate. The monoester (red) is the central bioactive intermediate before Phase II conjugation and excretion.

Analytical Characterization Protocols

Accurate quantification in biological matrices (urine, serum) requires rigorous extraction and instrumental analysis.

A. Sample Preparation (Solid Phase Extraction)

-

Enzymatic Deconjugation: Incubate urine samples with

-glucuronidase (e.g., E. coli K12) at 37°C for 90 minutes to release the free monoester from its glucuronide form. -

Acidification: Adjust pH to ~2.0 using dilute

to protonate the carboxylic acid, enhancing retention on non-polar SPE phases. -

Extraction: Load onto an HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol/water. Elute with acetonitrile.

B. Instrumental Analysis (LC-MS/MS)

Direct analysis by Liquid Chromatography-Tandem Mass Spectrometry is preferred over GC-MS to avoid derivatization steps.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

-

Precursor Ion:

(m/z 249.1). -

Product Ions:

-

Quantifier: m/z 121.0 (Benzoate fragment).

-

Qualifier: m/z 77.0 (Phenyl ring).

-

-

Chromatography: C18 Reverse Phase column. Mobile phase gradient of 0.1% Acetic Acid in Water (A) and Acetonitrile (B).

Analytical Workflow Diagram

Figure 2: Standard analytical workflow for the quantification of this compound in biological matrices.

References

-

National Center for Biotechnology Information (PubChem). Bis(4-methyl-2-pentyl) phthalate (Compound Summary). Accessed via PubChem.[1] [Link]

-

Environmental Science & Technology. Phthalate Metabolites in Urine: Analytical Methods and Exposure Assessment. (Contextual reference for general phthalate metabolite protocols). [Link]

Sources

An In-Depth Technical Guide to the Primary Metabolites of di(4-methyl-2-pentyl) Phthalate

Di(4-methyl-2-pentyl) phthalate (DMIPP) is a diester of phthalic acid, belonging to the broad class of phthalate compounds widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its chemical structure consists of a benzene dicarboxylic acid core esterified with two 4-methyl-2-pentanol alcohol groups. The molecular formula for DMIPP is C₂₀H₃₀O₄.[1][2]

For researchers and professionals in drug development and toxicology, understanding the metabolism of phthalates like DMIPP is paramount. The parent diester compounds are generally considered biologically inert; however, their metabolites, particularly the monoester and subsequent oxidative products, are often the biologically active moieties responsible for endocrine-disrupting effects and other toxicological outcomes.[3][4][5] Assessing human exposure and potential health risks relies on the accurate identification and quantification of these urinary metabolites, which serve as reliable biomarkers of exposure.[6][7][8]

This guide provides a detailed overview of the metabolic fate of DMIPP, focusing on its primary metabolites. While specific literature on DMIPP is limited, its metabolic pathway can be confidently predicted based on the well-established principles of higher-molecular-weight (HMW) phthalate metabolism.[9][10][11]

Part 1: The Metabolic Pathway of di(4-methyl-2-pentyl) Phthalate

The metabolism of phthalates is a two-phase process designed to increase their water solubility and facilitate excretion. This process begins with hydrolysis (Phase I) and is often followed by oxidation and conjugation (Phase II).[12][13]

Phase I: Hydrolysis to the Primary Metabolite

The initial and most critical metabolic step for any phthalate diester is its rapid hydrolysis into a monoester metabolite and a corresponding alcohol.[10][14] In the case of DMIPP, this reaction is catalyzed by non-specific lipases and carboxylesterases (CES), which are abundant in the intestine, liver, and other tissues.[9][12][15]

-

Parent Compound: di(4-methyl-2-pentyl) phthalate (DMIPP)

-

Reaction: Hydrolysis of one ester bond.

-

Products:

-

Mono(4-methyl-2-pentyl) phthalate (MMIPP): This is the primary metabolite and the initial focus for toxicological assessment.

-

4-methyl-2-pentanol: The corresponding alcohol.

-

This initial hydrolysis is extensive and rapid, meaning that very little of the parent DMIPP is absorbed or found systemically.[13][15] The biological activity associated with DMIPP exposure is therefore primarily attributable to the actions of MMIPP and its subsequent metabolites.

Phase II: Secondary Oxidative Metabolism

Because DMIPP is a higher-molecular-weight phthalate with a branched alkyl chain of six carbons, its primary monoester metabolite, MMIPP, undergoes further oxidative metabolism. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[9] The oxidation typically occurs at the terminal (ω) or penultimate (ω-1) carbons of the alkyl side chain, leading to the formation of more polar, water-soluble metabolites that can be readily excreted.

Based on analogous pathways for phthalates like Di(2-ethylhexyl) phthalate (DEHP), the secondary metabolites of DMIPP are predicted to be:

-

Hydroxylated Metabolites: Introduction of a hydroxyl (-OH) group.

-

Example: mono-(5-hydroxy-4-methyl-2-pentyl) phthalate

-

-

Oxidized Metabolites: Further oxidation of the hydroxyl group to a ketone (=O).

-

Example: mono-(5-oxo-4-methyl-2-pentyl) phthalate

-

-

Carboxylated Metabolites: Oxidation to a carboxylic acid (-COOH) group, which represents a major excretion product for many HMW phthalates.[8]

-

Example: mono-(4-carboxy-methyl-2-pentyl) phthalate

-

These oxidative metabolites can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form even more hydrophilic glucuronide conjugates, which are efficiently eliminated in the urine.[9][12]

Summary of Key Metabolites

The table below summarizes the parent compound and its key predicted metabolites.

| Compound Name | Abbreviation | Type | Molecular Formula |

| di(4-methyl-2-pentyl) phthalate | DMIPP | Parent Compound | C₂₀H₃₀O₄ |

| This compound | MMIPP | Primary Metabolite | C₁₄H₁₈O₄ |

| mono-(5-hydroxy-4-methyl-2-pentyl) phthalate | OH-MMIPP | Secondary (Oxidative) | C₁₄H₁₈O₅ |

| mono-(5-oxo-4-methyl-2-pentyl) phthalate | oxo-MMIPP | Secondary (Oxidative) | C₁₄H₁₆O₅ |

| mono-(4-carboxy-methyl-2-pentyl) phthalate | cx-MMIPP | Secondary (Oxidative) | C₁₄H₁₆O₆ |

Metabolic Pathway Diagram

The following diagram illustrates the sequential biotransformation of DMIPP.

Caption: Metabolic pathway of DMIPP from parent compound to primary and secondary metabolites.

Part 2: Analytical Methodologies for Metabolite Quantification

Accurate quantification of DMIPP metabolites, particularly from urine, is essential for human biomonitoring studies. The gold-standard methodology is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[7][16]

Experimental Protocol: Quantification of Phthalate Metabolites in Urine

This protocol provides a validated workflow for the analysis of phthalate metabolites, adaptable for DMIPP products.

1. Sample Preparation and Enzymatic Hydrolysis:

-

Rationale: Phthalate metabolites are excreted as both free and glucuronide-conjugated forms. To measure the total metabolite concentration, an enzymatic hydrolysis step is required to cleave the glucuronide moiety.

-

Step 1: Aliquot 1.0 mL of urine into a clean glass tube.

-

Step 2: Add an internal standard solution containing isotopically-labeled versions of the target metabolites (e.g., ¹³C- or D4-labeled MMIPP). This corrects for matrix effects and variations in extraction efficiency.

-

Step 3: Add 200 µL of an ammonium acetate buffer (pH 6.5).

-

Step 4: Add 10 µL of β-glucuronidase from E. coli.[6]

-

Step 5: Vortex gently and incubate at 37°C for 2 hours to ensure complete deconjugation.

2. Solid-Phase Extraction (SPE):

-

Rationale: SPE is a cleanup technique used to remove interfering substances from the urine matrix and concentrate the analytes of interest.

-

Step 1: Condition an SPE cartridge (e.g., C18) with methanol followed by ultrapure water.

-

Step 2: Load the hydrolyzed urine sample onto the SPE cartridge.

-

Step 3: Wash the cartridge with a low-organic-content solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

-

Step 4: Elute the phthalate metabolites with a high-organic-content solvent (e.g., acetonitrile or methanol).

-

Step 5: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

3. HPLC-MS/MS Analysis:

-

Rationale: This technique provides exceptional sensitivity and selectivity for quantifying low-level analytes in complex biological matrices.

-

Chromatography:

-

Column: A reverse-phase column (e.g., C18) is used to separate the metabolites based on their hydrophobicity.

-

Mobile Phase: A gradient of water and methanol/acetonitrile (both typically containing a small amount of formic or acetic acid to improve ionization) is employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used, as it is highly effective for the carboxylate group present in phthalate monoesters.

-

Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard, ensuring highly specific and accurate quantification.

-

Analytical Workflow Diagram

The following diagram outlines the key steps in the analytical procedure for DMIPP metabolite quantification.

Caption: Standard analytical workflow for urinary phthalate metabolite analysis.

Conclusion: A Framework for Future Research

The study of di(4-methyl-2-pentyl) phthalate metabolism is a critical component of assessing its potential impact on human health. While direct metabolic studies on DMIPP are not yet prevalent, its biotransformation can be reliably predicted from the extensive body of research on analogous higher-molecular-weight phthalates. The primary metabolite, this compound (MMIPP), and its subsequent oxidative products are the key biomarkers for exposure and the likely drivers of biological activity. The analytical workflows detailed in this guide, centered around enzymatic hydrolysis and HPLC-MS/MS, provide a robust and validated framework for researchers to accurately quantify these metabolites in human populations, thereby enabling more precise risk assessments and a deeper understanding of the toxicology of this widely used plasticizer.

References

-

Eberle, C., et al. (2019). Enzymes involved in phthalate degradation in sulphate-reducing bacteria. Environmental Microbiology, 21(9), 3149-3165. [Link]

-

Akcan, N. (2011). ENZYMATIC DEGRADATION OF PHTHALIC ACID ESTERS. İzmir Institute of Technology. [Link]

-

Pan, Y., et al. (2022). Phthalate Exposure and Long-Term Epigenomic Consequences: A Review. ResearchGate. [Link]

-

Eberle, C., et al. (2019). Enzymes involved in phthalate degradation in sulphate-reducing bacteria. PubMed. [Link]

-

Wolszczak, M., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry. [Link]

-

Wang, L., et al. (2015). Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation. Analytical Methods, 7(12), 5214-5221. [Link]

-

Centers for Disease Control and Prevention (CDC). (2018). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. CDC. [Link]

-

Wegner, S., et al. (2016). Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development. Toxicological Sciences, 151(2), 374-384. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Di-n-butyl Phthalate. ATSDR. [Link]

-

Kim, S., et al. (2011). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. Journal of Korean Medical Science, 26(4), 546-553. [Link]

-

Ejike, C. E., et al. (2017). Transformation of phthalates via hydrolysis. ResearchGate. [Link]

-

Clewell, R. A., et al. (2010). Assessing the relevance of in vitro measures of phthalate inhibition of steroidogenesis for in vivo response. Toxicology in Vitro, 24(1), 327-334. [Link]

-

Shin, M. W., & Kim, S. H. (2015). Metabolic pathways of phthalates. ResearchGate. [Link]

-

National Research Council (US) Committee on the Health Risks of Phthalates. (2008). Phthalates and Cumulative Risk Assessment: The Tasks Ahead. National Academies Press (US). [Link]

-

Fucic, A., et al. (2021). A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates. International Journal of Molecular Sciences, 22(18), 9837. [Link]

-

Kozumbo, W. J., & Rubin, R. J. (1982). Assessment of the Mutagenicity of Phthalate Esters. Environmental Health Perspectives, 45, 103-109. [Link]

-

Frederiksen, H., et al. (2007). Metabolism of phthalates in humans. Molecular Nutrition & Food Research, 51(7), 899-911. [Link]

-

Zhang, Y., et al. (2024). Di-n-pentyl phthalate exposure alters intestinal structure and gut microbiota composition and characteristics in mice. Ecotoxicology and Environmental Safety, 269, 115795. [Link]

-

Wang, T., et al. (2018). Oxidation of phthalate acid esters using hydrogen peroxide and polyoxometalate/graphene hybrids. ResearchGate. [Link]

-

Wittassek, M., & Angerer, J. (2008). Phthalates: metabolism and exposure. International Journal of Andrology, 31(2), 131-138. [Link]

-

Hlisníková, H., et al. (2020). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Environmental Research and Public Health, 17(18), 6811. [Link]

-

Hanioka, N., et al. (2023). Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases. Chemico-Biological Interactions, 372, 110353. [Link]

-

Frederiksen, H., et al. (2007). Metabolism of phthalates in humans. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(4-methyl-2-pentyl) phthalate. PubChem. [Link]

Sources

- 1. Bis(4-Methyl-2-pentyl) Phthalate | CAS 84-63-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Bis(4-methyl-2-pentyl) phthalate | C20H30O4 | CID 14475857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Metabolism of phthalates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. wwwn.cdc.gov [wwwn.cdc.gov]

- 7. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phthalates: metabolism and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

occurrence of Mono(4-Methyl-2-pentyl) Phthalate in the environment

Environmental Fate, Biomonitoring, and Analytical Protocols [1]

Executive Summary & Chemical Identity[2]

Mono(4-Methyl-2-pentyl) Phthalate (MMPP) is the primary monoester metabolite and hydrolytic degradation product of Di(4-methyl-2-pentyl) phthalate (DMPP) , a branched-chain phthalate plasticizer. While the parent compound (DMPP) is used to impart flexibility to polyvinyl chloride (PVC) and other polymers, its environmental ubiquity has led to increasing scrutiny regarding its endocrine-disrupting potential.

This guide addresses the occurrence of MMPP not merely as a static environmental contaminant, but as a dynamic biomarker of exposure and degradation. Researchers must distinguish this phthalate metabolite from the acronym's homonym, Magnesium Monoperoxyphthalate, a common disinfectant agent.

Chemical Profile

| Property | Detail |

| Compound Name | This compound (MMPP) |

| Parent Compound | Di(4-methyl-2-pentyl) phthalate (DMPP) |

| CAS Number | 856806-35-4 (Metabolite) / 146-50-9 (Parent Isomer) |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | ~250.29 g/mol |

| Primary Matrix | Biological Fluids (Urine), Wastewater Effluent |

| Role | Hydrolytic Degradant, Biomarker of Exposure |

Environmental Occurrence & Fate

The occurrence of MMPP in the environment is inextricably linked to the lifecycle of its parent, DMPP. Unlike persistent organic pollutants (POPs) that bioaccumulate in their original form, phthalates are rapidly metabolized and hydrolyzed. Therefore, detecting MMPP in environmental media serves as a signal of recent contamination or active biological processing.

Sources and Distribution

-

Parent Compound (DMPP): Detected in indoor dust (window films), surface waters, and soil. It leaches from plastic products over time due to non-covalent bonding with the polymer matrix.

-

Metabolite (MMPP):

-

Wastewater: MMPP is formed via hydrolysis of DMPP in sewage systems. It is often detected in wastewater treatment plant (WWTP) influents and effluents, serving as an indicator of plasticizer load in the catchment area.

-

Surface Water: Presence in rivers or lakes typically indicates contamination by untreated sewage or agricultural runoff containing hydrolyzed plasticizers.

-

Metabolic & Hydrolytic Pathway

The transformation of DMPP to MMPP occurs via hydrolysis of one ester linkage. This process is catalyzed by esterases in biological systems (human/animal metabolism) or by abiotic hydrolysis in environmental conditions (high pH, UV exposure).

Figure 1: Degradation pathway of DMPP. The monoester MMPP is the central intermediate, which may be further degraded to Phthalic Acid (PA) or conjugated for excretion.

Biomonitoring: The Primary Occurrence Matrix

For drug development professionals and toxicologists, the "occurrence" of MMPP is most critical in human and animal urine . Because phthalates have short biological half-lives (<24 hours), urinary MMPP concentrations provide a direct measure of recent exposure to DMPP.

-

Mechanism: Upon ingestion or inhalation, DMPP is rapidly hydrolyzed to MMPP.

-

Excretion: MMPP is excreted either free or conjugated with glucuronic acid.

-

Relevance: High levels of MMPP in urine have been correlated with potential endocrine disruption, making it a target for toxicity assays in pre-clinical safety assessment.

Analytical Protocol: Determination of MMPP

This section details a self-validating protocol for quantifying MMPP in urine or wastewater. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode, which is the industry standard for acidic phthalate metabolites.

Sample Preparation (Solid Phase Extraction)

Causality: Urine contains salts and proteins that suppress ionization. Enzymatic deconjugation is required to measure "total" MMPP (free + conjugated).

-

Thawing & Aliquoting: Thaw urine samples at 4°C. Aliquot 1.0 mL into a glass tube.

-

Enzymatic Deconjugation:

-

Add 200 µL Ammonium Acetate buffer (pH 6.5).

-

Add 10 µL

-Glucuronidase (e.g., Helix pomatia or E. coli). -

Incubate: 37°C for 90 minutes. Validation Check: Spike a control sample with conjugated standard to verify >95% deconjugation efficiency.

-

-

Solid Phase Extraction (SPE):

-

Cartridge: Polymeric Weak Anion Exchange (WAX) or HLB (Hydrophilic-Lipophilic Balance).

-

Conditioning: 2 mL Methanol followed by 2 mL Water.

-

Loading: Load the deconjugated sample.

-

Washing: Wash with 2 mL 5% Methanol in water (removes salts).

-

Elution: Elute with 2 mL Methanol (or Acetonitrile).

-

-

Reconstitution: Evaporate eluate under Nitrogen to dryness. Reconstitute in 200 µL Mobile Phase (10% Acetonitrile in Water).

Instrumental Analysis (LC-MS/MS)

Causality: Phthalate monoesters are carboxylic acids, ionizing efficiently in negative mode ([M-H]⁻).

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 95% B over 8 minutes.

MS/MS Transitions (MRM):

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

|---|---|---|---|---|

| MMPP | 249.1 [M-H]⁻ | 121.0 (Benzoate) | 77.0 (Phenyl) | 20 - 25 |

| IS (¹³C₄-MMPP) | 253.1 [M-H]⁻ | 125.0 | 81.0 | 20 - 25 |

Note: If ¹³C₄-MMPP is unavailable, ¹³C₄-MnBP (Mono-n-butyl phthalate) is a common surrogate internal standard.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical protocol for the quantification of MMPP.

Risk Assessment & Implications

The detection of MMPP implies exposure to DMPP, a chemical of emerging concern.

-

Endocrine Disruption: Like other branched phthalates (e.g., DEHP), DMPP/MMPP is suspected of anti-androgenic activity.

-

Cumulative Risk: In regulatory toxicology, MMPP concentrations are often summed with other phthalate metabolites to assess the "cumulative phthalate burden" (Hazard Index approach).

-

Data Gaps: Unlike DEHP, specific toxicological reference values (RfD) for MMPP are less established, necessitating the use of read-across data from structurally similar phthalates.

References

-

National Institutes of Health (NIH). (2024). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Source:

-

MDPI. (2022).[1] Phthalates in Glass Window Films of Chinese University Dormitories and Their Associations with Indoor Decorating Materials. Source:

-

American Chemical Society (ACS). (2019). Phthalate Metabolites in Bovine Urine Collected from China, India, and the United States. Source:

-

ResearchGate. (2023). A global meta-analysis of phthalate esters in drinking water sources and associated health risks. Source:

-

Chiron AS. (2024). Phthalates / Plasticizers Reference Materials and Metabolites. Source:

Sources

An In-depth Technical Guide to the Toxicological Profile of Mono(4-Methyl-2-pentyl) Phthalate

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Mono(4-methyl-2-pentyl) phthalate (MMPP) is the monoester metabolite of the plasticizer bis(4-methyl-2-pentyl) phthalate. While direct toxicological data for MMPP is scarce, its structural similarity to other well-characterized phthalate monoesters necessitates a thorough evaluation of its potential health risks. This technical guide provides a comprehensive toxicological profile of MMPP, employing a scientifically justified read-across approach from structurally related phthalate monoesters. We delve into the anticipated toxicokinetics, mechanisms of endocrine disruption, reproductive and developmental toxicity, genotoxicity, and carcinogenicity. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, providing in-depth technical details and validated experimental protocols to facilitate informed risk assessment and guide future research.

Introduction: The Case for a Read-Across Toxicological Assessment of this compound

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products.[1] Humans are ubiquitously exposed to phthalates, which can leach from these products and be ingested, inhaled, or absorbed through the skin.[1] Once in the body, parent phthalate diesters are rapidly metabolized by lipases and esterases into their corresponding monoester metabolites, which are often considered the primary toxicologically active agents.[2][3]

This compound (MMPP) is the monoester metabolite of bis(4-methyl-2-pentyl) phthalate. A review of the available literature and safety data sheets reveals a significant lack of direct toxicological studies on MMPP.[4] However, the European Chemicals Agency (ECHA) has received at least one notification classifying the parent compound as a substance that may damage fertility and the unborn child, warranting a closer examination of its potential hazards.[5]

Given the data gap for MMPP, a read-across approach is a scientifically sound and resource-efficient strategy for hazard identification.[6] This approach leverages toxicological data from structurally similar chemicals to predict the toxicity of a substance with limited data. The fundamental premise is that substances with similar chemical structures are likely to have similar physicochemical properties, toxicokinetic profiles, and biological activities.[6] This guide will primarily utilize data from well-studied phthalate monoesters such as Mono-n-hexyl phthalate (MnHexP), Mono-n-pentyl phthalate, and the extensively researched Mono(2-ethylhexyl) phthalate (MEHP) to construct a comprehensive toxicological profile for MMPP. The structure-activity relationships (SAR) within the phthalate class, particularly concerning the alkyl chain length and branching, provide a strong basis for this read-across assessment.[7][8]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetic properties of MMPP are anticipated to be similar to other phthalate monoesters with comparable alkyl chain lengths.

Absorption: Phthalate diesters are generally well-absorbed following oral administration.[9] Upon ingestion, they undergo hydrolysis to their monoesters in the gastrointestinal tract.[2] Dermal and inhalation routes are also significant pathways for human exposure.[1]

Distribution: Following absorption, phthalate monoesters are distributed throughout the body.

Metabolism: The primary metabolic pathway for bis(4-methyl-2-pentyl) phthalate is the hydrolysis of one of the ester linkages to form MMPP. This initial step is catalyzed by intestinal lipases and esterases.[2] Subsequently, the alkyl side chain of the monoester can undergo further oxidative metabolism. For instance, studies on di-n-pentyl phthalate (DPP) in rats have identified several oxidative metabolites of the mono-n-pentyl phthalate (MPP), including mono(4-hydroxypentyl) phthalate (MHPP) as the predominant urinary metabolite.[10] A similar metabolic fate is expected for MMPP.

Diagram: Anticipated Metabolic Pathway of Bis(4-Methyl-2-pentyl) Phthalate

Caption: Anticipated metabolic pathway of Bis(4-Methyl-2-pentyl) Phthalate.

Excretion: Phthalate metabolites are primarily excreted in the urine, often as glucuronide conjugates. The elimination half-life of many phthalate monoesters is relatively short, typically in the range of hours. For example, the mean elimination half-life of MEHP in humans has been estimated to be approximately 3.5 hours.[11]

Endocrine Disruption: A Primary Toxicological Concern

A significant body of evidence has classified many phthalates as endocrine-disrupting chemicals (EDCs).[12][13] EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones.[13] The primary endocrine-disrupting effect of many phthalates is their anti-androgenic activity.

Anti-Androgenic Effects

Phthalates with C4 to C6 alkyl side chains have demonstrated the most potent anti-androgenic effects.[14] These compounds can disrupt male reproductive development by interfering with testosterone synthesis in fetal Leydig cells. This can lead to a constellation of effects known as "phthalate syndrome" in male rats, which includes testicular dysgenesis, hypospadias, and cryptorchidism.[7]

Mechanism of Action: The anti-androgenic effects of phthalates are not typically mediated by direct binding to the androgen receptor (AR). Instead, they are thought to inhibit the expression of genes involved in steroidogenesis, the process of hormone synthesis.[7]

In Vitro Assays for Endocrine Disruption

Several in vitro assays are available to assess the potential of a compound to disrupt endocrine pathways.

Androgen Receptor (AR) Binding Assay: This assay determines the ability of a test chemical to compete with a radiolabeled androgen for binding to the AR.[15]

Estrogen Receptor (ER) Transactivation Assay: This assay measures the ability of a chemical to activate the estrogen receptor and induce the expression of a reporter gene.[16]

H295R Steroidogenesis Assay: This assay utilizes the human adrenocortical carcinoma cell line H295R to assess the effects of a chemical on the production of steroid hormones, including testosterone and estradiol.[17][18][19][20]

Table 1: Key In Vitro Assays for Endocrine Disruption

| Assay | Principle | Endpoint | Relevance for MMPP Assessment |

| Androgen Receptor (AR) Binding Assay | Competitive binding of a test compound to the androgen receptor. | Inhibition of radiolabeled androgen binding (IC50). | To determine if MMPP directly interacts with the androgen receptor. |

| Estrogen Receptor (ER) Transactivation Assay | Activation of the estrogen receptor leading to reporter gene expression. | Induction of reporter gene activity (EC50). | To assess potential estrogenic activity of MMPP. |

| H295R Steroidogenesis Assay | Measures changes in steroid hormone production in a human cell line. | Alterations in testosterone and estradiol levels. | To evaluate the impact of MMPP on steroid hormone synthesis pathways. |

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of phthalates is a major area of concern.[8][21][22][23][24] As previously mentioned, in utero exposure to certain phthalates can lead to adverse effects on the male reproductive system.[7]

In Vivo Studies

Animal studies, primarily in rodents, are the cornerstone for assessing reproductive and developmental toxicity.[14][25]

Reproduction/Developmental Toxicity Screening Test (OECD TG 421 & 422): These screening tests provide initial information on the potential effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and early postnatal development.[12][26][27]

Prenatal Developmental Toxicity Study (OECD TG 414): This guideline is designed to assess the effects of a substance on the pregnant female and the developing embryo and fetus.[16][22][28]

Two-Generation Reproduction Toxicity Study (OECD TG 416): This study evaluates the effects of a substance on two generations of animals to assess potential impacts on fertility and reproductive performance.[29]

Diagram: Workflow for a Two-Generation Reproductive Toxicity Study (OECD TG 416)

Caption: Simplified workflow of a two-generation reproductive toxicity study.

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of phthalates is a complex and debated topic.

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA). Several in vitro and in vivo assays are used to assess genotoxicity.[7][18][30]

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used screening assay to detect the mutagenic potential of a chemical.[1][25][31][32][33]

In Vitro Micronucleus Assay: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in cultured mammalian cells.[10][14][21][34][35]

Some studies have shown that certain phthalates and their metabolites can induce genotoxic effects, such as DNA strand breaks, in vitro.[7][36] However, the results are often inconsistent across different test systems.

Carcinogenicity

Some phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have been shown to be carcinogenic in rodents, primarily causing liver tumors.[35] However, the relevance of these findings to humans is a subject of ongoing debate, as the proposed mechanism of carcinogenicity in rodents (peroxisome proliferation) is considered to be less relevant to humans.[35]

Carcinogenicity Studies (OECD TG 451): These are long-term studies, typically in two rodent species, designed to assess the carcinogenic potential of a chemical over the lifespan of the animals.[4][37]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key toxicological assays relevant to the assessment of MMPP.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of MMPP by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[1][25][31][32][33]

Methodology:

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon.

-

Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.[31]

-

Plate Incorporation Method:

-

Prepare a top agar overlay containing a trace amount of histidine, the bacterial tester strain, and varying concentrations of MMPP.

-

Pour the top agar mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.

In Vitro Micronucleus Assay

Objective: To assess the potential of MMPP to induce chromosomal damage in mammalian cells.[10][14][21][34][35]

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6).

-

Treatment: Expose the cells to a range of concentrations of MMPP, both with and without S9 metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.

H295R Steroidogenesis Assay

Objective: To determine the effect of MMPP on the production of testosterone and estradiol.[17][18][19][20]

Methodology:

-

Cell Culture: Culture H295R cells in a suitable medium.

-

Exposure: Expose the cells to a range of concentrations of MMPP for 48 hours.

-

Hormone Analysis: Collect the cell culture medium and quantify the concentrations of testosterone and estradiol using validated methods such as ELISA or LC-MS/MS.

-

Cell Viability: Assess cell viability in parallel to ensure that observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Compare the hormone levels in the treated cells to those in the solvent control. A significant alteration in hormone production indicates an effect on steroidogenesis.

Conclusion and Future Directions

This technical guide has provided a comprehensive toxicological profile of this compound based on a scientifically robust read-across approach. The available evidence from structurally similar phthalate monoesters suggests that MMPP is likely to be a reproductive and developmental toxicant with anti-androgenic properties. Its genotoxic and carcinogenic potential remains to be fully elucidated but warrants further investigation.

The experimental protocols detailed herein provide a roadmap for the definitive toxicological evaluation of MMPP. It is imperative that future research focuses on generating direct experimental data for MMPP to validate the predictions made in this guide and to enable a more precise risk assessment. Such studies are crucial for informing regulatory decisions and ensuring the protection of human health.

References

- MDPI. (2025, September 9). A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates.

- PubMed. (2024, December 18). Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review.

-

ScienceDirect. (2017). Effects of six priority controlled phthalate esters with long-term low-dose integrated exposure on male reproductive toxicity in rats. Retrieved from [Link]

- NIH. (n.d.). Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf.

- MDPI. (2023, March 20). Characterization of Genotoxic Activity of Phthalates and Their Metabolites by the UmuC in vitro Assay.

- Journal of Animal Reproduction and Biotechnology. (2010, December 31). Potential Endocrine Disrupting Effects of Phthalates in In Vitro and In Vivo Models.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, March 10). Monoesters of C4-6 side-chain transitional phthalates: Human health tier II assessment.

- CPSC. (n.d.). CPSC Staff Toxicity Review of Two Phthalates and One Phthalate Alternative for Consideration by the Chronic Hazard Advisory Pane.

- Taylor & Francis Online. (2014, September 23). Genotoxicity of phthalates.

- GOV.UK. (n.d.). Hazard identification and characterisation: conduct and interpretation of animal carcinogenicity studies.

- National Toxicology Program. (2015, July 28). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test.

- PMC. (2018, March 20). Microbial Mutagenicity Assay: Ames Test.

- Thermo Fisher Scientific. (n.d.). Androgen Receptor (AR) Redistribution Assay - Instructions.

- Frontiers in Toxicology. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.

- PubMed. (n.d.). Examination of the in vitro and in vivo estrogenic activities of eight commercial phthalate esters.

- PubMed. (2014, December 15). Genotoxicity of phthalates.

- ChemicalBook. (2025, July 5). BIS(4-METHYL-2-PENTYL)PHTHALATE - Safety Data Sheet.

- PubMed. (2011, January 15). Urinary and serum metabolites of di-n-pentyl phthalate in rats.

- Endocrine Society. (n.d.). Endocrine Disrupting Chemicals – Digging Deeper: Phthalates.

- SciSpace. (2017). Evaluating the potential genotoxicity of phthalate esters (PAEs) in perfumes using in vitro assays.

- PMC. (n.d.). Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement.

- The Endocrine Disruption Exchange. (n.d.). Phthalates.

- CBS News 8. (2021, March 4). Reproductive toxic potential of phthalate compounds.

- Pesticide Registration Toolkit. (n.d.). Reproductive toxicity – two-generation study.

- PMC. (n.d.). Carcinogenicity testing of phthalate esters and related compounds by the National Toxicology Program and the National Cancer Institute.

- PMC. (2025, September 9). A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates.

- Slideshare. (n.d.). Reproductive toxicity studies ACCORDING TO OECD guidlines 422.

- PMC. (2024, August 17). Mono-n-hexyl phthalate: exposure estimation and assessment of health risks based on levels found in human urine samples.

- ECETOC. (n.d.). Approaches for read-across in chemical risk assessment.

- ResearchGate. (n.d.). Metabolic pathways of phthalates.

- MDPI. (2020, September 18). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review.

- ResearchGate. (n.d.). Metabolic pathways of phthalate esters in humans.

- Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions.

- PubChem. (n.d.). Bis(4-methyl-2-pentyl) phthalate | C20H30O4 | CID 14475857.

- PubMed. (2016, June 11). Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose.

- Cambridge Isotope Laboratories. (n.d.). Phthalate and Phthalate Metabolite Standards.

- OECD. (2018, June 27). Test No. 414: Prenatal Developmental Toxicity Study.

- PubMed. (2004, March 14). Mono(2-ethylhexyl)phthalate exhibits genotoxic effects in human lymphocytes and mucosal cells of the upper aerodigestive tract in the comet assay.

- P65Warnings.ca.gov. (2017, September 15). Phthalates - Proposition 65 Warnings Website.

- bioRxiv. (2025, August 27). Enhanced H295R steroidogenesis assay and its predictive value for female reproductive toxicity.

- MDPI. (2025, September 11). Mono(2-ethylhexyl) Phthalate Disrupts Mitochondrial Function, Dynamics and Biogenesis in Human Trophoblast Cells at Human Exposure Range Concentrations.

- EWG. (2000, September 15). Mono-(2-ethyl-5-hydroxyhexyl)phthalate.

- PubMed. (2025, June 26). Substantiating chemical groups for read-across using molecular response profiles.

- BioDetection Systems. (n.d.). H295R assay.

- EPA. (n.d.). STEROIDOGENESIS (HUMAN CELL LINE – H295R) OCSPP Guideline 890.1550 Standard Evaluation Procedure (SEP).

- CBS News 8. (2021, March 4). Reproductive toxic potential of phthalate compounds.

- MDPI. (2025, October 16). Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures.

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Effects of phthalates on marine organisms: cytotoxicity and genotoxicity of mono-(2-ethylhexyl)-phthalate (MEHP) on European sea bass (Dicentrarchus labrax) embryonic cell line | Annali dell'Istituto Superiore di Sanità [annali.iss.it]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. ki.se [ki.se]

- 6. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]

- 7. The structure-activity relationship (SAR) for phthalate-mediated developmental and reproductive toxicity in males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review [mdpi.com]

- 9. Application of quantitative structure--activity relationships for assessing the aquatic toxicity of phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. xenometrix.ch [xenometrix.ch]

- 11. database.ich.org [database.ich.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. criver.com [criver.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. academic.oup.com [academic.oup.com]

- 19. biodetectionsystems.com [biodetectionsystems.com]

- 20. epa.gov [epa.gov]

- 21. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 22. OECD guideline on development toxicity updated | Food Packaging Forum [foodpackagingforum.org]

- 23. Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 24. interactive.cbs8.com [interactive.cbs8.com]

- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 28. oecd.org [oecd.org]

- 29. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 30. revvity.com [revvity.com]

- 31. archive.epa.gov [archive.epa.gov]

- 32. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 34. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 35. m.youtube.com [m.youtube.com]

- 36. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 37. policycommons.net [policycommons.net]

Human Exposure Pathways to Mono(4-Methyl-2-pentyl) Phthalate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the current understanding of human exposure pathways to Mono(4-Methyl-2-pentyl) Phthalate (MMPP), the primary monoester metabolite of the plasticizer Di(4-methyl-2-pentyl) phthalate (DMPP). Given the limited direct data on MMPP, this guide synthesizes information from well-characterized phthalates of similar structure and function to elucidate the probable sources, routes of exposure, metabolic fate, and biomonitoring approaches for this compound. This document is intended for researchers, scientists, and drug development professionals engaged in environmental health and toxicology.

Introduction to this compound (MMPP)

This compound (MMPP) is the hydrolytic monoester metabolite of Di(4-methyl-2-pentyl) phthalate (DMPP), a high molecular weight phthalate ester. Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various polymer products.[1] Like other phthalates, DMPP is not covalently bound to the polymer matrix, allowing it to leach, migrate, or off-gas into the environment over time, leading to human exposure.[2]

Upon entering the human body, parent phthalate diesters like DMPP are rapidly metabolized by lipases and esterases, primarily in the gastrointestinal tract, to their corresponding monoesters.[3][4] This initial hydrolysis product, in this case MMPP, is considered the biologically active form of the phthalate and a key biomarker for assessing human exposure.[5] While extensive research exists for common phthalates such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), specific data on DMPP and its metabolite MMPP are scarce. Consequently, a read-across approach, utilizing data from structurally similar phthalates, is essential for understanding the potential human health risks associated with MMPP exposure.

Table 1: Chemical Identification of Di(4-methyl-2-pentyl) phthalate (DMPP)

| Property | Value |

| Chemical Name | Di(4-methyl-2-pentyl) phthalate |

| Synonyms | Bis(4-methyl-2-pentyl) phthalate, DMPP |

| CAS Number | 84-63-9 |

| Molecular Formula | C20H30O4 |

| Molecular Weight | 334.45 g/mol |

| Chemical Class | High Molecular Weight Phthalate Ester |

Primary Pathways of Human Exposure

Human exposure to phthalates is widespread and occurs through three primary routes: ingestion, inhalation, and dermal absorption.[3] The contribution of each pathway to the total body burden of MMPP depends on the use patterns of its parent compound, DMPP.

Ingestion Exposure

Ingestion is a major route of exposure for many phthalates, particularly those used in food contact materials, and is likely a significant pathway for DMPP.[6]

-

Food Contamination: DMPP can migrate from packaging materials, processing equipment, and food preparation utensils into foodstuffs. High-fat foods are particularly susceptible to phthalate leaching due to their lipophilic nature.

-

Contaminated Dust: Phthalates are semi-volatile organic compounds that can adsorb to indoor dust particles. Ingestion of dust, especially by young children through hand-to-mouth behavior, represents a notable exposure source.

Inhalation Exposure

Inhalation of phthalates can occur from both the vapor phase and from airborne particles.

-

Indoor Air: DMPP can be released from various consumer products into the indoor air. Its semi-volatile nature means it will be present in both the gas phase and adsorbed to airborne particulate matter.

-

Occupational Settings: Individuals working in industries that manufacture or process DMPP-containing products may experience higher levels of inhalation exposure.

Dermal Exposure

Direct contact with products containing DMPP can lead to dermal absorption.

-

Personal Care Products: Some sources suggest the use of DMPP in cosmetics and baby skin care products.[7] The presence of phthalates in lotions, perfumes, and other personal care items applied directly to the skin provides a direct route for dermal uptake.

-

Consumer Products: Handling of plastic items containing DMPP can also result in the transfer of the chemical to the skin.

The following diagram illustrates the potential pathways from environmental sources of DMPP to human exposure and subsequent metabolism to MMPP.

Caption: Environmental Sources and Human Exposure Routes to MMPP.

Toxicokinetics and Metabolism

The toxicokinetics of phthalates describe their absorption, distribution, metabolism, and excretion (ADME). While specific data for DMPP and MMPP are not available, the general principles of high molecular weight phthalate metabolism can be applied.

Absorption

Following exposure, DMPP is expected to be absorbed through the gastrointestinal tract, lungs, and skin. Oral absorption is generally rapid and efficient for most phthalates. Dermal absorption rates can vary depending on the specific phthalate and the condition of the skin.

Distribution

Once absorbed, phthalates are distributed throughout the body via the bloodstream. Due to their lipophilic nature, they may show some affinity for adipose tissue.

Metabolism

The metabolism of DMPP is anticipated to follow a two-phase process, which is characteristic of high molecular weight phthalates.[4]

-

Phase I Metabolism: The parent diester, DMPP, is hydrolyzed by esterases to its monoester, MMPP. This is the primary and most critical metabolic step, as the monoester is often the more toxic metabolite.

-

Phase II Metabolism: MMPP can undergo further oxidative metabolism. The alkyl side chain of the monoester can be hydroxylated and subsequently oxidized to form more polar metabolites. These oxidized metabolites, along with MMPP, can then be conjugated with glucuronic acid to form water-soluble glucuronide conjugates, which facilitates their excretion.

The metabolic pathway from the parent diester to its excreted metabolites is depicted in the following diagram.

Caption: Proposed Metabolic Pathway of DMPP in Humans.

Excretion

The metabolites of phthalates are primarily excreted in the urine.[3] The half-life of most phthalates in the human body is relatively short, typically in the range of hours. This indicates that recent exposure is what is primarily reflected in biomonitoring studies.[8]

Biomonitoring of MMPP Exposure

Biomonitoring is the assessment of human exposure to environmental chemicals by measuring the chemicals or their metabolites in human specimens such as urine, blood, or breast milk. For phthalates, urine is the preferred matrix for biomonitoring due to the rapid metabolism and excretion of these compounds.[9]

Biomarkers of Exposure

The primary biomarker for exposure to DMPP is its monoester metabolite, MMPP. As with other high molecular weight phthalates, it is also likely that oxidized metabolites of MMPP are formed and could serve as additional, and potentially more sensitive, biomarkers.[9] However, without specific metabolism studies for DMPP, these oxidized metabolites remain uncharacterized.

Analytical Methodology

The gold standard for the analysis of phthalate metabolites in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] This technique offers high sensitivity and specificity, allowing for the detection and quantification of multiple phthalate metabolites in a single analysis.

Experimental Protocol: General Method for Urinary Phthalate Metabolite Analysis by LC-MS/MS

-

Sample Collection: Collect a spot urine sample in a sterile, phthalate-free container.

-

Enzymatic Deconjugation: Treat the urine sample with β-glucuronidase to hydrolyze the glucuronide conjugates and release the free monoester metabolites.

-

Sample Clean-up and Concentration: Employ solid-phase extraction (SPE) to remove interfering substances from the urine matrix and concentrate the phthalate metabolites.

-

LC Separation: Inject the extracted sample onto a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column (e.g., C18) to separate the different phthalate metabolites.

-

MS/MS Detection: Introduce the separated metabolites into a tandem mass spectrometer. Use electrospray ionization (ESI) in negative ion mode and monitor specific precursor-to-product ion transitions for each metabolite (Multiple Reaction Monitoring - MRM) for sensitive and selective quantification.

-

Quantification: Use isotope-labeled internal standards for each analyte to correct for matrix effects and variations in instrument response, ensuring accurate quantification.

The following workflow diagram illustrates the key steps in the analytical process for biomonitoring of phthalate metabolites.

Sources

- 1. cp-analitika.hu [cp-analitika.hu]

- 2. Urinary Concentrations of Organophosphate Flame-Retardant Metabolites in the US Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bis(4-methyl-2-pentyl) phthalate | C20H30O4 | CID 14475857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Variability of Phthalate Monoester Levels in Daily First-Morning Urine from Adult Women: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. Metabolism of phthalates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate & Transport of Mono(4-Methyl-2-pentyl) Phthalate (MMPP): A Technical Assessment

The following technical guide details the environmental fate and transport of Mono(4-Methyl-2-pentyl) Phthalate (MMPP) .

Executive Summary & Chemical Identity

This compound (MMPP) is the primary hydrolytic metabolite of Di(4-methyl-2-pentyl) phthalate (DMPP) , a branched-chain plasticizer used in niche polymer applications. Unlike its parent diester, which is highly lipophilic and sorptive, MMPP possesses a free carboxylic acid group, fundamentally altering its environmental transport vector from sediment-bound retention to aqueous mobility.

This guide analyzes the transition of MMPP from a "leachable impurity" to a mobile environmental contaminant, focusing on its physicochemical drivers, biodegradation kinetics, and analytical quantification.

Chemical Profile

| Property | Specification |

| Compound Name | This compound |

| Abbreviation | MMPP |

| CAS Number | 856806-35-4 |

| Parent Compound | Di(4-methyl-2-pentyl) phthalate (DMPP); CAS 84-63-9 |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | ~250.29 g/mol |

| Key Functional Groups | 1x Carboxylic Acid (Hydrophilic), 1x Branched Alkyl Ester (Hydrophobic) |

Physicochemical Drivers of Fate[1]

The fate of MMPP is dictated by its amphiphilic nature. While the parent diester (DMPP) functions as a sink in soil and sediment due to high lipophilicity, MMPP acts as the mobile vector .

Estimated Physicochemical Properties (Read-Across Analysis)

Note: Values are estimated based on structural analogs (Mono-n-hexyl phthalate and MEHP) due to limited experimental constants for this specific isomer.

| Parameter | Estimated Value | Environmental Implication |

| pKa (Acid) | 3.0 – 3.5 | At environmental pH (6–8), MMPP exists primarily as an anion , increasing water solubility and reducing volatilization. |

| Log K_ow (Octanol-Water) | 2.5 – 3.2 | Significantly lower than DMPP (>5.0). Indicates moderate bioaccumulation potential but high mobility in water columns. |

| Water Solubility | 10 – 50 mg/L | Orders of magnitude higher than the parent diester, facilitating transport via advection in groundwater and surface runoff. |

| Henry’s Law Constant | < 10⁻⁷ atm-m³/mol | Negligible volatilization from water; atmospheric transport is not a primary fate pathway. |

Environmental Transport Mechanisms

The "Leach-Hydrolyze-Transport" Cycle

The entry of MMPP into the environment follows a distinct three-stage mechanism:

-

Leaching (Source): DMPP migrates from plastic matrices (PVC linings, coatings) into contact fluids. This is diffusion-controlled and accelerated by lipophilic solvents or high temperatures.

-

Hydrolysis (Activation): Abiotic or enzymatic hydrolysis cleaves one ester bond of DMPP, releasing MMPP.

-

Reaction:

-

-